2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile
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Overview
Description
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a phenyl group, a dichlorophenoxy group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Substitution Reactions: The phenyl group and the dichlorophenoxy group are introduced through substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, amines, and alcohols are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It serves as a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Known for its role in regulating plant development and stress tolerance.
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: Exhibits antiviral activity and is used in antiviral research.
Uniqueness
2-(3,4-Dichlorophenoxy)-5-phenylpyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-16-7-6-15(9-17(16)20)23-18-13(10-21)8-14(11-22-18)12-4-2-1-3-5-12/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRGFMSXGTZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)OC3=CC(=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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